molecular formula C13H10Cl2N6 B8290039 2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine

2,4-Diamino-6-(3,4-dichlorophenyl)-7-methylpteridine

Cat. No. B8290039
M. Wt: 321.16 g/mol
InChI Key: LKDWYAIWZCGVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521190

Procedure details

A stirred solution of 1.0 gram (0.007 mole) of 2,4,6-triamino-5-nitrosopyrimidine and 2.7 grams (0.020 mole) of potassium carbonate in 30 mL of N,N-dimethylformamide was heated to 95°-100° C., and 2.0 grams (0.010 mole) of (3,4-dichlorophenyl)acetone was added in one portion. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature, where it was allowed to stir for about 18 hours. After this time the reaction mixture was concentrated under reduced pressure. The residue was triturated with 250 mL of water, and the remaining solid was collected by filtration. The solid was further triturated with 50 mL of 20% methanol in methylene chloride. The remaining solid was collected by filtration, yielding 0.5 gram of 2,4-diamino-6-(3,4-dichlorophenyl)-7-methylpteridine. The NMR spectrum was consistent with the proposed structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:9]=O)=[C:4]([NH2:11])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:18][C:19]1[CH:20]=[C:21]([CH2:26][C:27](=O)[CH3:28])[CH:22]=[CH:23][C:24]=1[Cl:25]>CN(C)C=O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]2[C:4](=[N:11][C:27]([CH3:28])=[C:26]([C:21]3[CH:22]=[CH:23][C:24]([Cl:25])=[C:19]([Cl:18])[CH:20]=3)[N:9]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)N=O)N
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
After this time the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 250 mL of water
FILTRATION
Type
FILTRATION
Details
the remaining solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was further triturated with 50 mL of 20% methanol in methylene chloride
FILTRATION
Type
FILTRATION
Details
The remaining solid was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC2=NC(=C(N=C2C(=N1)N)C1=CC(=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.